N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(8-13-2)12(14-15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWBRRLWLUKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428154 | |
| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-57-9 | |
| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine typically involves two key stages:
- Formation of the 5-methyl-3-phenylisoxazole core.
- Introduction of the N-methyl-N-(methyl)isoxazolyl amine substituent through alkylation or amide coupling reactions.
These steps often employ intermediates such as 5-methyl-3-phenylisoxazole-4-carboxylic acid or 5-methyl-3-phenylisoxazol-4-amine.
Preparation of the Isoxazole Core
The isoxazole ring is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated ketones or related precursors.
A patented method describes the preparation of 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol by reacting 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one with hydroxylamine in the presence of a base such as a carboxylate base (e.g., triethylamine) or hydroxide base, followed by dehydration to yield the isoxazole ring system.
Hydroxylamine serves as both a nucleophile and a base in these transformations, facilitating cyclization and ring closure.
Detailed Reaction Conditions and Yields
Research Findings and Observations
The choice of base in the cyclization step significantly affects the yield and purity of the isoxazole intermediate. Carboxylate bases such as triethylamine are favored for their mildness and efficiency.
Peptide coupling reagents HBTU and HATU are effective in promoting amide bond formation between the isoxazole carboxylic acid and amines, with DIPEA as a base to scavenge acids formed during coupling.
Microwave irradiation accelerates alkylation reactions, facilitating the introduction of N-methyl groups on the amine nitrogen, improving overall synthetic efficiency.
The one-pot multicomponent reaction method provides a streamlined approach to tertiary amines with isoxazolyl substituents, avoiding the isolation of unstable intermediates and offering good regioselectivity.
Autoxidation of amines during synthesis can occur, especially in highly conjugated systems, which requires careful control of reaction conditions to minimize side products.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides under basic conditions. This reaction modifies the nitrogen's substitution pattern, forming tertiary amine derivatives.
Key observations:
-
Sodium hydride (NaH) is preferred for deprotonation due to its strong base strength .
-
Bulkier alkyl halides (e.g., benzyl bromide) require polar aprotic solvents like DMF and elevated temperatures .
Acylation Reactions
The amine reacts with acylating agents to form amides, though reactivity depends on steric hindrance and electronic effects.
Limitations:
-
Low yields are attributed to steric hindrance from the methyl and phenyl groups on the isoxazole ring .
Thioamide Formation
Lawesson’s reagent converts amide derivatives into thioamides, altering hydrogen-bonding capabilities.
Bromination of the Isoxazole Ring
Electrophilic bromination occurs at the 5-methyl position of the isoxazole ring under radical conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Benzoyl peroxide, CCl₄, 80°C | 5-Bromomethyl-3-phenylisoxazole-4-carboxylic acid derivatives | 20–30% |
Notes:
Oxidation and Reductive Amination
The amine participates in imine formation and subsequent reduction.
Stability Under Acidic Conditions
The compound decomposes in strong acids, releasing nitrogen oxides (NOₓ) and carbon monoxide (CO) .
Key Structural and Reactivity Insights
-
Steric Effects : The 5-methyl and 3-phenyl groups on the isoxazole ring hinder reactions at the 4-position .
-
Electronic Effects : The electron-donating methyl group enhances the ring’s electrophilic substitution reactivity .
-
Thermal Stability : Decomposition above 200°C generates hazardous gases (e.g., CO, NOₓ) .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine typically involves several chemical reactions to create derivatives that enhance its biological efficacy. A comprehensive study synthesized over 220 derivatives to explore the effects of different substituents on biological activity, focusing on the isoxazole core and the attached phenyl group .
This compound exhibits notable biological activities, particularly in the following areas:
1. Transcriptional Regulation:
- The compound inhibits the transcriptional synergy between GATA4 and NKX2-5, crucial transcription factors in cardiac gene expression. Studies showed an IC50 value of 3 μM for this inhibition, with significant effects on cell viability at higher concentrations .
2. Cytotoxicity:
- Cytotoxicity assays using MTT and lactate dehydrogenase (LDH) revealed varied toxicity profiles among derivatives. Some compounds demonstrated low toxicity, while others significantly reduced cell viability, correlating with their inhibitory effects on GATA4 activity .
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how structural modifications influence biological activity. Key findings include:
| Compound Derivative | Position of Substitution | Biological Activity |
|---|---|---|
| Compound 1 | 5-position phenyl | Inhibits GATA4-NKX2-5 synergy |
| Compound 2 | Heteroaryl substitution | Enhanced potency against GATA4 |
| Compound 3 | Aromatic substitutions | Variable effects on cell viability |
This table highlights the importance of specific modifications in enhancing or diminishing the compound's efficacy .
Case Studies
Case Study 1: Cardiac Function Improvement
In models of myocardial infarction, treatment with derivatives of this compound improved cardiac function metrics compared to controls. The inhibition of GATA4-NKX2-5 synergy was linked to reduced hypertrophic signaling pathways, suggesting therapeutic potential in heart disease .
Case Study 2: Cancer Cell Proliferation
Research on breast cancer cell lines indicated that this compound could prevent antiproliferative effects typically induced by alpha-difluoromethylornithine. This suggests a role in modulating cancer cell behavior through specific signaling pathways .
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole Derivatives
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64)
- Structural Differences: Replaces the methylamine group with an acetamide (-CO-NH-) and a 4-dimethylaminobenzyl substituent .
- Functional Impact :
- Increased hydrogen-bonding capacity due to the carbonyl group.
- Enhanced solubility in polar solvents compared to the target compound.
- Synthesis : Acetylation of the parent amine using acetyl chloride and triethylamine .
N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine (30b)
- Structural Differences: Features an allyl group and a 4-diethylaminobenzyl substituent .
- Diethylamino group enhances basicity and solubility in acidic conditions.
Oxazole and Thiazole Analogs
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33)
- Core Heterocycle : Oxazole (oxygen at position 1, nitrogen at position 3) vs. isoxazole (oxygen at position 2, nitrogen at position 1) .
- Functional Impact :
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine
Complex Heterocyclic Systems
[4-(5-Methyl-3-phenylisoxazol-4-yl)-thiazol-2-yl]-(5-methylpyridin-2-yl)-amine (28)
- Structural Complexity : Integrates thiazole and pyridine moieties .
- Higher MW (349.35) may reduce blood-brain barrier permeability compared to the target compound .
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7)
- Structural Additions: Pyrimidine and morpholinosulfonyl groups .
- Functional Impact :
- Sulfonyl group improves solubility in aqueous media.
- Pyrimidine enables interactions with enzymatic ATP-binding pockets.
Comparative Analysis Table
Biological Activity
Overview
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, with the molecular formula CHNO, is a derivative of isoxazole known for its diverse biological activities. The compound features an isoxazole ring, which significantly contributes to its potential therapeutic applications, particularly in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole moiety can modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It can alter receptor signaling, impacting physiological responses.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For example, a study indicated that this compound could inhibit cell proliferation in breast and lung cancer models by inducing apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory |
| N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine | Structure | Moderate anticancer activity |
| N-Methyl-N-[(5-methyl-3-phenyloxazole)methyl]amine | Structure | Limited biological activity |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine?
Methodological Answer:
- Reaction Conditions : Use alkylation or reductive amination of the primary amine precursor, (5-methyl-3-phenylisoxazol-4-yl)methylamine, with methyl iodide or formaldehyde under basic conditions (e.g., NaBH₃CN). Temperature control (0–5°C) minimizes side reactions like over-alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity, while dichloromethane is preferred for stepwise purification .
- Yield Optimization : Monitor reaction progress via TLC or LCMS. Intermediate isolation (e.g., via silica gel chromatography) improves final purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR should show distinct signals for the methyl group (~δ 2.3–2.7 ppm) and isoxazole protons (~δ 6.7–7.5 ppm). Compare with literature data for similar isoxazole derivatives .
- HRMS Analysis : Confirm molecular formula (C₁₃H₁₅N₂O) with exact mass matching [M+H]⁺ (e.g., 215.1284). Discrepancies >5 ppm require re-evaluation of synthetic steps .
- FTIR : Look for N–H stretching (~3445 cm⁻¹) and C=N/C–O bonds (~1529 cm⁻¹ and ~1203 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for isoxazole-containing amines?
Methodological Answer:
- Assay Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in cytotoxicity assays .
- Structural Analog Comparison : Compare activity of N-methyl derivatives with non-methylated analogs. Methylation often alters lipophilicity and target binding .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase domains). The isoxazole ring’s planar structure may favor π-π interactions in hydrophobic pockets .
- 3D-QSAR Modeling : Develop models using known active/inactive analogs. Focus on substituents at the 5-methyl and phenyl positions to modulate steric and electronic effects .
- ADMET Prediction : Apply tools like SwissADME to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Interference : Use protein precipitation (acetonitrile) or SPE for plasma samples. Isoxazole derivatives often require LC-MS/MS for sensitivity (LOQ <10 ng/mL) .
- Stability Issues : Monitor degradation under physiological pH (e.g., hydrolysis of the methylamine group). Stabilize samples with antioxidants (e.g., ascorbic acid) .
- Internal Standards : Deuterated analogs (e.g., CD₃-labeled methyl groups) improve quantification accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
